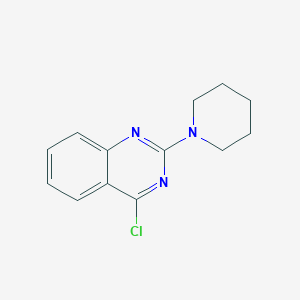

4-Chloro-2-(piperidin-1-yl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-(piperidin-1-yl)quinazoline is a chemical compound with the molecular formula C13H14ClN3. It is a derivative of quinazoline, a class of organic compounds that are characterized by a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves the reaction of 2, 4-dichloroquinazoline with different N-substituted piperazines . The process disclosed in U.S.Pat.No.8, 410,268B2 has been used to synthesize these compounds with good yields and purity .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazoline core, which consists of two fused six-membered aromatic rings (benzene & pyrimidine), substituted at the 2nd and 4th positions by a piperidine ring and a chlorine atom, respectively .Chemical Reactions Analysis

Quinazoline derivatives, including this compound, have been found to undergo various chemical reactions. For instance, they can react with different N-substituted piperazines to form a series of title compounds . They can also participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 202°C, and a molecular weight of 241.68 . It is a powder at room temperature .Scientific Research Applications

Synthesis and Potential Anti-malarial Application

Research has shown the synthesis of quinazoline derivatives aiming at potential anti-malarial applications. The process involves amino protection, nucleophilic reaction, and deprotection, indicating a feasible method with high yields for producing derivatives containing a 4-piperazinyl quinazoline ring, which could be leveraged for anti-malarial agent synthesis (Guo Qian-yi, 2011).

Fluorescent Probes for DNA Detection

Novel benzimidazo[1,2-a]quinolines substituted with piperidine, among other nuclei, have been synthesized using an uncatalyzed amination protocol under microwave heating. These compounds, characterized by spectroscopic methods, show potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their application in molecular biology for DNA detection (N. Perin et al., 2011).

Antifungal and Antibacterial Activities

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. Specific derivatives have shown significant antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas, demonstrating the potential of quinazoline compounds in the development of new antimicrobial agents (A. Kale & K. M. Durgade, 2017).

Antitumor Activity

Several studies have synthesized quinazoline derivatives to evaluate their antiproliferative activities against various cancer cell lines. Some compounds exhibited potent antitumor activities, indicating the therapeutic potential of quinazoline derivatives in cancer treatment. For example, novel 2-(1-substituted-piperidine-4-ylamino)quinazolines showed significant in vivo antitumor activity, providing a basis for further investigation into their use as antitumor agents (Yong-Kang Wang et al., 2012).

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-(piperidin-1-yl)quinazoline is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . These receptors are non-competitive sites that play a crucial role in the central nervous system, particularly in fast synaptic transmission.

Mode of Action

This compound interacts with its target, the AMPA receptors, by binding to their non-competitive site . This binding alters the normal function of the receptors, which can lead to changes in the transmission of signals in the nervous system.

Biochemical Pathways

It is known that the compound’s interaction with ampa receptors can influence various neurological processes . This can potentially affect downstream effects such as neuronal excitability and synaptic plasticity.

Result of Action

The binding of this compound to AMPA receptors results in anticonvulsant activity . This suggests that the compound could potentially be used in the treatment of conditions characterized by excessive neuronal activity, such as epilepsy.

Future Directions

Quinazoline derivatives, including 4-Chloro-2-(piperidin-1-yl)quinazoline, have shown promise in various therapeutic applications, including as potential anticancer agents . Future research could focus on further exploring these therapeutic potentials and developing more efficient synthesis methods.

properties

IUPAC Name |

4-chloro-2-piperidin-1-ylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-12-10-6-2-3-7-11(10)15-13(16-12)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHLTIZFIITQHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)

![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1317006.png)